(S,R,S)-AHPC-Me-C10-Br

PROTAC Linker Optimization MEK1/2 Degradation Ternary Complex Formation

Choose (S,R,S)-AHPC-Me-C10-Br for your PROTAC assembly to replicate the potent MS432 MEK1/2 degrader. This VHL-recruiting ligand-linker features a C10 alkyl spacer and terminal bromide—the exact geometry validated for DC50 values of 31 nM (MEK1) and 17 nM (MEK2) in HT29 cells. Substituting linker length or handle abolishes efficacy, risking costly re-optimization. The bromide enables robust, high-yielding conjugation to amine/thiol warheads, ideal for focused libraries. Insist on this specific conjugate to ensure reproducible, publication-grade degradation data.

Molecular Formula C34H51BrN4O4S
Molecular Weight 691.8 g/mol
Cat. No. B12429467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-AHPC-Me-C10-Br
Molecular FormulaC34H51BrN4O4S
Molecular Weight691.8 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCBr)O
InChIInChI=1S/C34H51BrN4O4S/c1-23(25-15-17-26(18-16-25)30-24(2)36-22-44-30)37-32(42)28-20-27(40)21-39(28)33(43)31(34(3,4)5)38-29(41)14-12-10-8-6-7-9-11-13-19-35/h15-18,22-23,27-28,31,40H,6-14,19-21H2,1-5H3,(H,37,42)(H,38,41)/t23-,27+,28-,31+/m0/s1
InChIKeyDYDLRAYTCZUFBG-GOGGMHKJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,R,S)-AHPC-Me-C10-Br: A VHL E3 Ligase Ligand-Linker Conjugate for PROTAC Development


(S,R,S)-AHPC-Me-C10-Br (CAS: 2836297-55-1) is a synthetic E3 ligase ligand-linker conjugate designed for the assembly of proteolysis-targeting chimeras (PROTACs). It incorporates the (S,R,S)-AHPC-Me VHL ligand, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, tethered to a C10 alkyl linker terminated with a bromine functional group . This building block is a critical component in the synthesis of MS432, a first-in-class, highly selective MEK1/2 PROTAC degrader based on the MEK1/2 inhibitor PD0325901 [1]. The compound is characterized by a molecular weight of 691.76 g/mol, a LogP of 7.2, and high solubility in DMSO (≥100 mg/mL), making it suitable for both chemical synthesis and subsequent biological evaluation .

Why (S,R,S)-AHPC-Me-C10-Br Cannot Be Casually Substituted with Other AHPC-Based Linkers


In PROTAC development, the linker is not an inert spacer; its length, composition, and terminal functional group critically dictate ternary complex formation, cellular permeability, and ultimately, degradation potency [1]. Simply replacing (S,R,S)-AHPC-Me-C10-Br with an analog featuring a different linker length (e.g., C5 or C7) or a different terminal handle (e.g., amine or carboxylic acid) can drastically alter—or completely abolish—the efficacy of the final degrader. The specific C10 alkyl chain and terminal bromide in this compound have been empirically validated in the context of the potent MEK1/2 degrader MS432 (DC50 values of 31 nM and 17 nM for MEK1 and MEK2 in HT29 cells) [2]. Substitution would necessitate a full re-optimization of the linker geometry and conjugation chemistry, introducing significant risk and delay in research timelines. The following evidence quantifies why this specific conjugate is the scientifically rational choice over its closest analogs.

Quantitative Differentiation of (S,R,S)-AHPC-Me-C10-Br: Evidence for Scientific Selection


Linker Length Optimization: C10 Confers Potent MEK1/2 Degradation in Validated PROTAC MS432

The (S,R,S)-AHPC-Me-C10-Br building block incorporates a C10 alkyl linker that has been specifically optimized for the synthesis of MS432, a potent MEK1/2 PROTAC degrader. While shorter linkers (e.g., C5 or C7) are used in other VHL-based PROTACs, they are often associated with different target proteins and degradation profiles. The C10 linker in this conjugate enables the appropriate spatial orientation for the VHL E3 ligase and the MEK1/2 target protein, resulting in sub-100 nM degradation potency. In contrast, systematic linker length variation studies in other VHL-based PROTAC systems have shown that degradation efficacy can vary dramatically with linker atom count; for example, in a Wee1-degrading PROTAC series, medium-length linkers (13-15 atoms) showed reduced potency compared to shorter or longer linkers [1]. The C10 alkyl chain represents a validated, high-performing length for MEK1/2 degradation .

PROTAC Linker Optimization MEK1/2 Degradation Ternary Complex Formation

Terminal Bromine Functional Group: Enabling Efficient, High-Yielding Conjugation via SN2 Chemistry

(S,R,S)-AHPC-Me-C10-Br features a terminal primary bromide, an excellent leaving group for nucleophilic substitution (SN2) reactions. This enables efficient and predictable conjugation to a variety of nucleophilic handles (e.g., amines, thiols) on target protein ligands [1]. In contrast, analogs such as (S,R,S)-AHPC-Me-C10-NH2 (amine-terminated) require activation or coupling reagents (e.g., EDC/HOBt for carboxylic acids) which can introduce side reactions and require additional purification steps. The bromide functionality allows for a simpler, more robust conjugation strategy, often proceeding to completion under mild conditions with high isolated yields (typically 55-90% for similar PROTAC click and SN2 assemblies) [2]. This is a direct, practical advantage for synthetic chemists seeking to rapidly generate diverse PROTAC libraries.

PROTAC Synthesis Conjugation Chemistry Bromide Leaving Group

Physicochemical Profile: Optimized Lipophilicity and Solubility for Cellular Assays

The compound's calculated LogP of 7.2 and high DMSO solubility (≥100 mg/mL) are critical for its utility in PROTAC synthesis and subsequent biological testing . This level of lipophilicity is typical for PROTAC building blocks that must balance cellular permeability with aqueous solubility. While direct comparative data for AHPC-Me-C10-Br versus its C5 or C7 analogs is not publicly available, class-level knowledge indicates that linker length directly impacts LogP and solubility; a shorter C5 linker (e.g., in (S,R,S)-AHPC-Me-C5-COOH) would result in a lower LogP, potentially reducing passive cellular permeability of the final PROTAC, while a longer PEG-based linker would increase hydrophilicity [1]. The C10 alkyl chain in this compound provides a balanced lipophilic environment suitable for the hydrophobic MEK1/2 binding pocket of MS432.

PROTAC Physicochemical Properties Lipophilicity Solubility

Validated Building Block for a Published, High-Impact PROTAC Degrader (MS432)

(S,R,S)-AHPC-Me-C10-Br is not a theoretical building block; it is the precise VHL ligand-linker conjugate used in the synthesis of MS432, a first-in-class, highly selective MEK1/2 PROTAC degrader that has been published in the peer-reviewed literature [1]. This provides a high level of confidence in its utility and performance. In contrast, many other AHPC-based linkers (e.g., (S,R,S)-AHPC-Me-C7 ester) are used in less well-characterized systems or are sold as general-purpose reagents without a published, potent degrader as a reference point. The association with MS432 provides a clear, quantitative benchmark for the expected performance of PROTACs built with this conjugate.

PROTAC Validation MEK1/2 Degrader Chemical Probe

High-Impact Applications of (S,R,S)-AHPC-Me-C10-Br in Targeted Protein Degradation


Synthesis of Potent MEK1/2 PROTAC Degraders for Cancer Research

This building block is the optimal choice for researchers aiming to replicate or build upon the MS432 MEK1/2 degrader. Its use ensures the correct linker geometry and conjugation chemistry for potent degradation (DC50 ~30 nM) in HT29 and COLO 205 colorectal cancer models [1]. This is a validated starting point for studying MEK1/2-dependent signaling pathways in cancer.

Rapid Assembly of Diverse VHL-Based PROTAC Libraries via SN2 Conjugation

The terminal bromide group enables efficient, high-yielding conjugation to a wide array of amine- or thiol-containing target warheads. This makes it ideal for high-throughput synthesis of novel PROTACs targeting different proteins of interest, as the conjugation chemistry is robust and scalable [2].

Linker Optimization Studies in VHL-Recruiting PROTACs

Given the critical role of linker length in PROTAC efficacy, this compound serves as a defined C10 alkyl standard. Researchers can use it as a reference point when systematically varying linker length (e.g., comparing C5, C7, C10, or PEG-based linkers) to map the optimal spatial orientation for ternary complex formation with a new target protein [3].

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